molecular formula C8F16O B3425248 Perfluoro-2-butyltetrahydrofuran CAS No. 40464-54-8

Perfluoro-2-butyltetrahydrofuran

Cat. No.: B3425248
CAS No.: 40464-54-8
M. Wt: 416.06 g/mol
InChI Key: FYJQJMIEZVMYSD-UHFFFAOYSA-N
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Description

Contextualization of Perfluorinated Cyclic Ethers in Contemporary Chemical Research

Perfluorinated cyclic ethers, a class of organofluorine compounds, are distinguished by their exceptional chemical and thermal stability. cymitquimica.comsibran.ru This robustness makes them highly valuable in industrial applications that involve severe conditions. bohrium.com Their molecular structure, which includes a tetrahydrofuran (B95107) ring with all hydrogen atoms replaced by fluorine, imparts properties such as low surface tension and non-flammability. cymitquimica.com These characteristics are beneficial for a range of applications, including their use as solvents in chemical reactions and as heat transfer fluids. cymitquimica.commyskinrecipes.com

In modern research, the focus on perfluorinated compounds is also driven by their unique solubility characteristics. They are typically immiscible with both water and common organic solvents, but can dissolve highly fluorinated compounds. tcichemicals.com This has led to the development of innovative chemical processes, such as the Fluorous Biphase System (FBS), which facilitates the separation of catalysts and products. tcichemicals.com

Significance of Perfluoro-2-butyltetrahydrofuran (B80474) in Fluorous Chemistry Development

This compound (CAS 335-36-4) is a notable example of a perfluorinated cyclic ether that plays a crucial role in the advancement of fluorous chemistry. cymitquimica.comhmdb.ca Fluorous chemistry leverages the unique properties of highly fluorinated compounds to facilitate chemical reactions and separations. tcichemicals.com this compound serves as an effective reaction medium with a significant capacity to dissolve molecular oxygen. scbt.comfishersci.no This property is particularly useful in oxidation reactions, such as the high-yield epoxidation of alkenes. fishersci.no

The compound's utility in fluorous biphase systems is a key area of its significance. In such systems, a fluorous solvent like this compound is used alongside a conventional organic solvent. tcichemicals.com Reactants and catalysts, modified with "fluorous ponytails," are soluble in the fluorous phase at elevated temperatures, allowing the reaction to proceed in a homogeneous solution. tcichemicals.comrsc.org Upon cooling, the phases separate, enabling easy recovery and reuse of the fluorous-soluble catalyst, which is a significant advantage for sustainable chemical processes. tcichemicals.com

Historical Trajectory of Research on Highly Fluorinated Ethers

The exploration of organofluorine chemistry dates back to the 19th century, with the first isolation of fluorine by Henri Moissan in 1886. nih.gov However, the highly reactive and challenging nature of elemental fluorine hindered early research. nih.gov Significant advancements were made during World War II, particularly in connection with the Manhattan Project, which required the large-scale production of fluorine for uranium enrichment. nih.gov

The post-war era saw the commercialization of various fluoropolymers, such as polytetrafluoroethylene (PTFE), known for its high thermal stability and chemical inertness. nih.gov The development of fluorinated ethers followed, driven by the need for materials with both the stability of fluorocarbons and improved processing characteristics. wikipedia.org The inclusion of an ether linkage in a perfluoropolymer chain imparts thermoplastic properties, allowing for easier shaping and extrusion. wikipedia.org Research into low molecular weight fluorinated ethers, including cyclic variants like this compound, has expanded their applications into areas such as specialty solvents and heat transfer fluids. sibran.rumyskinrecipes.com

Scope and Academic Importance of Research Areas

The study of this compound and related perfluorinated ethers encompasses several key academic and industrial research areas:

Advanced Materials: The high thermal and chemical stability of these compounds makes them candidates for use in extreme environments, such as high-temperature lubricants and dielectric fluids. sibran.rubohrium.com

Green Chemistry: Their application in fluorous biphase systems promotes sustainable chemistry by enabling efficient catalyst recycling. tcichemicals.com

Biomedical Applications: The ability of perfluorinated compounds to dissolve large amounts of oxygen has led to research into their use as components of artificial blood substitutes and for enhancing oxygen delivery in cell cultures. scbt.comresearchgate.net

Environmental Science: Due to their high persistence, the environmental fate and potential for bioaccumulation of perfluorinated compounds are areas of active investigation. cymitquimica.comnih.gov Understanding their behavior in the environment is crucial for responsible development and use.

The continued investigation into the synthesis, properties, and applications of this compound is essential for advancing these fields and developing new technologies that leverage the unique characteristics of fluorinated materials. pleiades.online

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 335-36-4 cymitquimica.comscbt.comnih.gov
Molecular Formula C₈F₁₆O cymitquimica.comscbt.comnih.gov
Molecular Weight 416.06 g/mol scbt.comnih.gov
Boiling Point 102 °C biosynth.com
Density 1.78 g/cm³ biosynth.com
Appearance Colorless to almost colorless clear liquid tcichemicals.com

Synonyms for this compound

Synonym
2,2,3,3,4,4,5-Heptafluoro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane
Fluorinert FC-75
Perfluoro(2-butyltetrahydrofuran)
2-Nonafluorobutyl-heptafluorotetrahydrofuran

Source: cymitquimica.comtcichemicals.comchemspider.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5-heptafluoro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane
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InChI

InChI=1S/C8F16O/c9-1(10,4(15,16)7(20,21)22)2(11,12)6(19)3(13,14)5(17,18)8(23,24)25-6
Source PubChem
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InChI Key

FYJQJMIEZVMYSD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(C(C(OC1(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F
Source PubChem
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Molecular Formula

C8F16O
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DSSTOX Substance ID

DTXSID60871632
Record name Perfluoro-2-butyltetrahydrofuran
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Molecular Weight

416.06 g/mol
Source PubChem
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Furan, 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-
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Record name Perfluoro-2-butyltetrahydrofuran
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CAS No.

335-36-4, 40464-54-8
Record name Perfluoro-2-butyltetrahydrofuran
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Record name Fluorocarbon 77
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Record name Heptafluorotetrahydro(nonafluorobutyl)furan
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Record name Furan, 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-
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Record name Perfluoro-2-butyltetrahydrofuran
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Record name 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(nonafluorobutyl)furan
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Record name Heptafluorotetrahydro(nonafluorobutyl)furan
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Record name PERFLUORO-2-BUTYLTETRAHYDROFURAN
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Synthetic Methodologies and Mechanistic Investigations of Perfluoro 2 Butyltetrahydrofuran

Direct Fluorination Approaches to Perfluoroether Synthesis

Direct fluorination is a powerful and fundamental technique for the synthesis of perfluorinated compounds, including ethers like Perfluoro-2-butyltetrahydrofuran (B80474). This method involves the direct reaction of a hydrocarbon or partially fluorinated precursor with elemental fluorine or other potent fluorinating agents to replace carbon-hydrogen bonds with carbon-fluorine bonds.

Gas-Phase Fluorination Techniques

Gas-solid fluorination involves exposing a substrate to fluorine gas, often diluted with an inert gas like helium or nitrogen, at temperatures that can range from ambient to over 600°C. academie-sciences.fr This versatile method can be tailored to achieve either surface-level modification or complete bulk fluorination of a material. academie-sciences.fr For the synthesis of this compound, its hydrocarbon analog, 2-butyltetrahydrofuran (B94675), would be reacted with fluorine gas.

The process is highly exothermic, and precise control over reaction parameters is critical. Key variables include temperature, fluorine concentration, and reaction time. dtic.mil The reaction temperature is particularly crucial, as insufficient thermal energy can lead to incomplete fluorination, resulting in a mixture of partially fluorinated products. Conversely, excessive temperatures can cause fragmentation of the carbon skeleton, reducing the yield of the desired product. dtic.mil The process is typically carried out in a specialized reactor designed to handle the high reactivity and corrosiveness of fluorine gas.

Liquid-Phase Fluorination Methods

Liquid-phase fluorination offers an alternative approach where the reaction is carried out in a liquid medium. This can involve bubbling fluorine gas through a solution of the hydrocarbon precursor dissolved in an inert, fluorinated solvent or using a liquid fluorinating agent like hydrogen fluoride (B91410) (HF) in the presence of a catalyst. mdpi.comgoogle.com This method can provide better control over the reaction temperature compared to gas-phase techniques due to the heat-dissipating capacity of the solvent.

Various catalysts have been developed for liquid-phase fluorination, including Lewis acids like antimony pentachloride (SbCl₅). google.com More recently, ionic liquids have been explored as effective media and catalysts for liquid-phase HF fluorination reactions. researchgate.net The process involves the replacement of halogen or hydrogen atoms with fluorine. google.com For a compound like 2-butyltetrahydrofuran, this process would systematically replace all 16 hydrogen atoms with fluorine to yield the perfluorinated target molecule.

Plasma Polymerization Routes Utilizing this compound as Monomer

Plasma polymerization utilizes the energy of a plasma to polymerize monomer vapors into thin, highly cross-linked films. This compound has been identified as a valuable monomer in this process for depositing fluorocarbon films with specific chemical and physical properties. acs.orgmst.eduelsevierpure.com

Controlled Plasma Synthesis of Fluorocarbon Films

In plasma polymerization, this compound vapor is introduced into a reactor where a low-pressure electrical discharge (glow discharge) is generated. researchgate.net The energetic plasma environment fragments the monomer molecules, creating reactive species that subsequently deposit and polymerize on a substrate. researchgate.net

Research has demonstrated that the properties of the resulting fluorocarbon film can be precisely controlled by manipulating the plasma parameters. Key variables include the monomer flow rate, discharge power (wattage), and substrate temperature. acs.orgmst.eduelsevierpure.com For instance, using a pulsed plasma discharge with a low duty cycle has been shown to influence the chemical structure of the film. This technique can increase the incorporation of –CF₂– functional groups when using monomers like this compound. acs.org The competition between deposition and etching mechanisms, which is influenced by factors like the monomer's fluorine-to-carbon ratio and plasma energy, is a defining characteristic of this process. mdpi.commdpi.com

A study investigating the effect of substrate temperature on the plasma polymerization of several monomers, including this compound (PFBTHF), provided key insights into deposition kinetics. mst.eduelsevierpure.com

Table 1: Effect of Substrate Temperature on Deposition Rate Parameters for Various Monomers in Plasma Polymerization. mst.eduelsevierpure.com
MonomerMonomer GroupTemperature-Dependence Coefficient (b)Pre-exponential Factor (A)
This compound (PFBTHF)PerfluorocarbonsDependent on plasma polymerization domainsDependent on plasma polymerization domains
Tetrafluoroethylene (B6358150) (TFE)PerfluorocarbonsDependent on plasma polymerization domainsDependent on plasma polymerization domains
EthyleneHydrocarbonsLargely dependent on monomer groupDependent on plasma polymerization domains
StyreneHydrocarbonsLargely dependent on monomer groupDependent on plasma polymerization domains

Incorporation of this compound in Polymerization Mechanisms

The mechanism of plasma polymerization is fundamentally different from conventional polymerization. It does not proceed through a simple chain-growth mechanism but involves a more complex series of events initiated by the plasma. researchgate.net The process begins with the fragmentation of the monomer, in this case, this compound, by energetic electrons and ions in the plasma. This creates a variety of reactive species, including radicals and ions. researchgate.net

These reactive fragments can then recombine in both the gas phase and on the substrate surface, leading to the formation of a disordered, highly cross-linked polymer network. researchgate.net The structure of the resulting polymer does not consist of simple repeating monomer units but is an irregular framework. Kinetic studies of the plasma polymerization of this compound have been interpreted in the context of a bicyclic rapid step-growth polymerization mechanism. mst.eduelsevierpure.com This model helps to explain the observed deposition rates and the influence of process parameters on the final film.

Advanced Catalytic Systems for this compound Production

The production of many functionalized tetrahydrofuran (B95107) derivatives relies heavily on advanced catalytic systems. For example, 2-methyltetrahydrofuran (B130290) (2-MTHF) can be efficiently produced from the catalytic transfer hydrogenation of furfural, a biomass-derived platform chemical. researchgate.net This process often utilizes bimetallic catalysts, such as copper-palladium, to achieve high yields. researchgate.net Similarly, levulinic acid can be catalytically converted into 2-MTHF through a series of hydrogenation and dehydration steps using catalysts like platinum-molybdenum or ruthenium-based complexes. mdpi.com

However, these catalytic routes are generally not employed for the synthesis of perfluorinated analogs like this compound. The production of such highly fluorinated molecules typically necessitates the aggressive and non-selective conditions of direct fluorination, as described in Section 2.1. The stability of C-F bonds and the high energy required to form them make stepwise catalytic construction from smaller fluorinated building blocks or the catalytic fluorination of a hydrocarbon precursor exceptionally challenging. Therefore, the dominant synthetic methodologies for this compound remain rooted in direct fluorination and its use as a monomer in plasma processes, rather than de novo catalytic synthesis.

Impurity Profiling and Purification Strategies in Synthetic Research

A significant challenge in the synthesis of this compound via electrochemical fluorination is the formation of a complex mixture of impurities. The aggressive nature of the fluorination process often leads to fragmentation of the starting material and isomerization, resulting in a variety of structurally related and unrelated perfluorinated compounds.

Common Impurities:

The primary impurities found in the crude product of this compound synthesis include:

Isomers: Branched and linear perfluorinated octanes and other C8 isomers are common byproducts resulting from rearrangements of the carbon skeleton during the ECF process. wa.gov

Cleavage Products: Fragmentation of the tetrahydrofuran ring or the butyl side chain can lead to the formation of lower molecular weight perfluorinated compounds. These can include perfluorinated butanes, propanes, and their derivatives.

Partially Fluorinated Compounds: Incomplete fluorination can result in the presence of residual C-H bonds in the final product mixture.

Cyclic Ether Byproducts: The ECF of cyclic ethers can lead to the formation of other perfluorinated cyclic ether byproducts. researchgate.net

The table below summarizes the common types of impurities encountered in the synthesis of this compound.

Impurity TypeDescription
Isomers Perfluorinated compounds with the same molecular formula (C₈F₁₆O) but different structural arrangements.
Cleavage Products Lower molecular weight perfluorinated compounds resulting from the breakdown of the starting material.
Partially Fluorinated Intermediates Molecules where not all hydrogen atoms have been replaced by fluorine.
Other Perfluorinated Ethers Formation of different perfluorinated ether structures due to rearrangements.

Purification Strategies:

Due to the similar physical properties of perfluorinated compounds, such as boiling points and polarity, the purification of this compound from these impurities presents a significant challenge. Fractional distillation is a primary method used for separation, taking advantage of small differences in boiling points among the various components.

For the removal of acidic impurities, which can form from the hydrolysis of acyl fluoride byproducts, washing with a mild base followed by water is a common practice. More advanced purification techniques may include preparative gas chromatography for obtaining high-purity samples for analytical purposes.

Given the persistence and potential environmental concerns associated with per- and polyfluoroalkyl substances (PFAS), rigorous purification is crucial to ensure the quality of the final product and to minimize the release of potentially harmful byproducts.

Comparative Analysis of Synthetic Efficiencies and Atom Economy

The efficiency of a chemical synthesis is a critical factor, not only from an economic perspective but also in the context of green chemistry. This section provides a comparative analysis of the synthetic efficiency and atom economy for the production of this compound, primarily focusing on the Simons electrochemical fluorination process.

Synthetic Efficiency and Yield:

The table below presents a hypothetical comparison of synthetic efficiencies for different fluorination methods.

Synthetic MethodTypical Yield (%)AdvantagesDisadvantages
Simons ECF 10 - 30Direct fluorination, applicable to various substratesLow yield, complex byproduct profile, high energy consumption
Direct Fluorination < 10---Extremely hazardous, poor selectivity, extensive fragmentation

Atom Economy:

Atom economy is a concept that evaluates the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal atom economy is 100%, meaning all reactant atoms are found in the final product.

The atom economy for the synthesis of this compound via the Simons ECF process can be calculated using the following formula: youtube.comlibretexts.org

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reaction: C₈H₁₆O + 16 HF → C₈F₁₆O + 16 H₂

Molecular Weight of this compound (C₈F₁₆O) ≈ 416.06 g/mol

Molecular Weight of 2-butyltetrahydrofuran (C₈H₁₆O) ≈ 128.21 g/mol

Molecular Weight of Hydrogen Fluoride (HF) ≈ 20.01 g/mol

Sum of Molecular Weights of Reactants = 128.21 + (16 * 20.01) = 448.37 g/mol

Atom Economy (%) = (416.06 / 448.37) x 100 ≈ 92.8%

Theoretically, the atom economy of the Simons ECF process for producing this compound is quite high. However, this calculation does not account for the significant formation of byproducts and the practical challenges of the process, such as the low yields and high energy consumption. In reality, the effective atom economy is much lower due to the substantial portion of reactants being converted into undesired products. This highlights a significant drawback of the ECF method from a green chemistry perspective.

Chemical Reactivity and Transformation Pathways of Perfluoro 2 Butyltetrahydrofuran

Stability Under Varied Chemical Environments

The perfluorinated nature of PFBTF confers a high degree of stability across a range of chemical environments, a characteristic feature of many per- and polyfluoroalkyl substances (PFAS). cymitquimica.com

Perfluoro-2-butyltetrahydrofuran (B80474) exhibits significant resistance to acidic conditions. The strong C-F and carbon-oxygen (C-O) bonds within the molecule are not susceptible to cleavage by most common acids under typical conditions. The electron-withdrawing effect of the numerous fluorine atoms reduces the basicity of the ether oxygen, making protonation and subsequent acid-catalyzed degradation reactions energetically unfavorable. This stability is a key property that allows for its use in environments where contact with acidic substances is possible.

PFBTF is highly resistant to both oxidation and reduction. The carbon atoms in the molecule are in a high oxidation state due to being bonded to highly electronegative fluorine atoms, making further oxidation difficult. Consequently, it is stable in the presence of strong oxidizing agents. synquestlabs.com Research into fluorinated ether polymer electrolytes, a related class of compounds, has shown that a high degree of fluorination enhances oxidative stability. nih.gov

Conversely, reduction of the C-F bonds is also a challenging process due to their high bond dissociation energy. PFBTF is generally incompatible with and resistant to strong reducing agents such as alkali metals and finely divided metals like aluminum, magnesium, and zinc, which are listed as incompatible materials. synquestlabs.com

Reactions with Lewis Acids: Case Study with Aluminum Chloride

While generally inert, perfluorinated compounds can be induced to react under the influence of strong Lewis acids, such as aluminum chloride (AlCl₃). Lewis acids can interact with the fluorine atoms of the C-F bonds, facilitating their cleavage. In the broader context of polyfluoroaromatic compounds, AlCl₃ has been shown to catalyze a variety of reactions, including Friedel-Crafts acylations and rearrangements, by activating C-F or C-Cl bonds. fluorine1.ru Although specific studies detailing the reaction of PFBTF with aluminum chloride are not extensively documented in the reviewed literature, it is plausible that under harsh conditions, AlCl₃ could promote isomerization or decomposition of the perfluorinated ring and side chain. Such reactions typically require elevated temperatures and proceed through the formation of carbocationic intermediates following the Lewis acid-assisted removal of a fluoride (B91410) ion.

Involvement in Radical Reactions and Solvent Effects

The high stability and unique properties of fluorinated compounds like PFBTF make them interesting components in radical reaction systems, often as solvents or media rather than as primary reactants.

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-halogen bonds. nih.gov These reactions often proceed via a radical chain mechanism initiated by a radical initiator or, more recently, by photoredox catalysis. nih.govresearchgate.netrsc.org Fluorous solvents, which are perfluorinated or highly fluorinated compounds, are sometimes employed in these reactions. Given its properties, PFBTF can serve as a fluorous medium. The choice of solvent can significantly influence the outcome of radical reactions. While direct participation of PFBTF as a reactant in ATRA is not typical due to its inertness, its use as a solvent can affect the solubility of reactants and catalysts, potentially influencing reaction efficiency and selectivity.

The solvent environment can have a profound impact on the kinetics and selectivity of radical reactions. The rate of radical addition to olefins, for instance, is influenced by the properties of the surrounding medium. st-andrews.ac.uk In the case of using a fluorinated solvent like PFBTF, its low polarity and unique interactions with both fluorinated and non-fluorinated reactants can alter the reaction pathway. For example, the kinetics of reactions involving hydroxyl radicals and various organic molecules have been shown to be temperature and pressure-dependent, with the reaction channel (e.g., addition vs. abstraction) being influenced by these conditions. nih.govnist.gov While specific kinetic data for radical reactions in PFBTF as a solvent is sparse, the principles of solvent effects suggest that its use could modulate the stability of radical intermediates and transition states, thereby influencing both the rate and the chemo-, regio-, and stereoselectivity of the reaction.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 335-36-4 cymitquimica.com
Molecular Formula C₈F₁₆O cymitquimica.com
Molecular Weight 416.09 g/mol strem.com
Appearance Colorless liquid samreal.com
Density 1.77 g/cm³ at 20°C echemi.comcarlroth.com
Boiling Point 101-102°C samreal.com
pH 6.5 - 7.5 samreal.com

Table 2: Incompatible Materials for this compound

Material ClassExamplesReference
Alkali Metals Sodium, Potassium synquestlabs.com
Finely Divided Metals Aluminum (Al), Magnesium (Mg), Zinc (Zn) synquestlabs.com
Strong Oxidizing Agents synquestlabs.com

Intermolecular Interactions in Multicomponent Systems

The intermolecular interactions of this compound, a perfluorinated compound, are largely governed by weak van der Waals forces and dipole-dipole interactions. Its perfluorinated nature significantly reduces its polarizability, leading to weak interactions with other molecules. This characteristic is responsible for its low surface tension and non-polar solvent properties. nih.gov

Computational studies on various per- and polyfluoroalkyl substances (PFAS) have been employed to understand their non-covalent interactions. digitellinc.com These studies often utilize density functional theory to quantify interactions between PFAS molecules and with other substances, such as biological membranes. digitellinc.comisef.net For instance, research on the interactions of different PFAS with lipid bilayers has shown that these molecules can attach to membranes via their polar head groups, followed by the insertion of their hydrophobic tails. isef.net While this compound lacks a distinct polar head group like carboxylic or sulfonic acids, the oxygen atom in the tetrahydrofuran (B95107) ring can act as a site for weak hydrogen bonding or other polar interactions.

The ability of this compound to solubilize molecular oxygen suggests the presence of specific intermolecular interactions that accommodate non-polar gas molecules. scbt.com This property is a hallmark of many perfluorinated compounds and is attributed to the weak intermolecular forces that create accessible cavities within the liquid structure for gas molecules to occupy.

Thermal Stability and Decomposition Research

This compound is characterized by its high thermal stability, a common feature of perfluorinated compounds due to the strength of the carbon-fluorine bond. cymitquimica.com It is generally stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. carlroth.com However, at elevated temperatures, it will undergo decomposition.

Research on the thermal decomposition of related perfluoroalkyl ether carboxylic acids (PFECAs) provides insights into the potential degradation pathways of this compound. nih.govnih.govacs.org For PFECAs, a key decomposition mechanism involves the cleavage of the C-O ether bond. nih.govnih.govacs.org By analogy, the thermal degradation of this compound would likely initiate with the scission of a C-O bond within the tetrahydrofuran ring or the C-C bond connecting the perfluorobutyl group.

Another potential decomposition pathway for perfluorinated compounds is the cleavage of C-C bonds within the perfluoroalkyl chain. nih.govnih.govacs.org In the case of this compound, this could lead to the formation of smaller perfluorinated radical species. These radicals can then undergo further reactions, including recombination to form various byproducts. nih.govnih.govacs.org

The hazardous decomposition products of this compound upon combustion include carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF). carlroth.comsynquestlabs.com The formation of these products is consistent with the complete breakdown of the parent molecule at high temperatures in the presence of oxygen. The presence of hydrogen fluoride is a significant concern due to its high corrosivity (B1173158) and toxicity.

The following table summarizes key aspects of the thermal stability and decomposition of this compound based on available data for the compound and related substances.

PropertyFindingSource
General Stability Stable under normal ambient conditions. carlroth.com
Incompatible Materials Reacts violently with strong oxidizers. Incompatible with alkali metals and finely powdered metals. carlroth.com
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF). carlroth.comsynquestlabs.com
Likely Decomposition Initiation Cleavage of C-O ether bond or C-C bond. nih.govnih.govacs.org

It is important to note that detailed experimental studies on the specific thermal decomposition pathways and kinetics of this compound are limited. The information presented is largely based on safety data sheets and analogies drawn from research on other perfluorinated ethers and alkyl substances.

Advanced Spectroscopic and Analytical Characterization Techniques for Perfluoro 2 Butyltetrahydrofuran Research

Mass Spectrometry (MS) for Investigating Reaction Pathways and Degradation Products

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, making it indispensable for determining molecular weight and elemental composition. When coupled with chromatographic separation, particularly as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it becomes a powerful tool for identifying and quantifying Perfluoro-2-butyltetrahydrofuran (B80474) and related compounds, even at trace levels. nih.govmdpi.com

In research, MS is critical for studying the stability and reactivity of this compound. By analyzing the reaction mixture over time, researchers can identify intermediates and final products. The fragmentation patterns observed in the mass spectrometer provide structural clues about the degradation products. For instance, the cleavage of the C-O or C-C bonds in the molecule would result in characteristic fragment ions, allowing for the reconstruction of degradation pathways. This is particularly relevant for environmental studies, where understanding the persistence and breakdown of such perfluorinated compounds is crucial. nih.govh5mag.com

Vibrational Spectroscopy (IR, Raman) for Molecular Dynamics and Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are sensitive to the molecule's structure, symmetry, and intermolecular interactions.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to symmetric vibrations and C-C backbone vibrations, which may be weak in the IR spectrum. Studies on the non-fluorinated parent compound, tetrahydrofuran (B95107), show distinct Raman bands related to ring-puckering and radial "breathing" modes of the ring. mdpi.comirb.hr For this compound, similar vibrational modes would be present but shifted to different frequencies due to the heavier mass of fluorine atoms. Analyzing these low-frequency modes provides insight into the molecule's flexibility and dynamics.

Together, IR and Raman provide a more complete picture of the vibrational landscape of this compound, which can be used to study conformational changes and interactions with other molecules. mdpi.com

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatography is a fundamental separation technique used to isolate, identify, and purify the components of a mixture. nih.govjournalagent.com For this compound, which is often synthesized as a mixture of isomers, chromatography is essential for both purity assessment and the isolation of specific isomers for further study. fluoryx.com

Gas Chromatography (GC): Due to its volatility, this compound can be analyzed by GC. In GC, the compound is vaporized and passed through a column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column. nih.gov GC is highly effective for assessing the purity of a sample and quantifying the relative amounts of different isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique where the sample is passed through a column with a liquid mobile phase under high pressure. nih.gov While GC is often suitable, HPLC provides versatility with a wider range of stationary and mobile phases, allowing for the optimization of separations for complex mixtures of fluorinated compounds. nih.govjournalagent.com Coupling HPLC with mass spectrometry (LC-MS) is the standard for analyzing perfluorinated compounds in complex samples. mdpi.com

The choice of chromatographic method depends on the specific research goal, whether it is routine purity analysis, preparative separation of isomers, or trace analysis in a complex matrix. oup.com.au

Development of Specialized Analytical Methods for Complex Matrices

Detecting and quantifying this compound in complex matrices, such as environmental water, soil, or biological tissues, presents significant analytical challenges. The compound may be present at very low concentrations alongside numerous other interfering substances. nih.govmdpi.com

Developing robust analytical methods is a key area of research. These methods typically involve a multi-step process:

Sample Preparation and Extraction: This is a critical first step to isolate the analyte from the matrix and concentrate it. Solid Phase Extraction (SPE) is a commonly used technique where the sample is passed through a cartridge containing a sorbent that retains the perfluorinated compounds while allowing interfering substances to pass through. The retained compounds are then eluted with a small volume of solvent. nih.gov

Instrumental Analysis: The extracted and concentrated sample is then analyzed, most commonly by LC-MS/MS. This technique provides the high sensitivity and selectivity needed to detect trace levels of the target compound and confirm its identity based on both its retention time and its specific mass fragmentation pattern. h5mag.com

The development of standardized methods, such as those established by the EPA for other per- and polyfluoroalkyl substances (PFAS), is crucial for ensuring the accuracy and comparability of data across different laboratories and studies. h5mag.commdpi.com

Computational and Theoretical Chemistry Studies of Perfluoro 2 Butyltetrahydrofuran

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties, bond strengths, and reactivity of molecules like Perfluoro-2-butyltetrahydrofuran (B80474). These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly useful for larger molecules like this compound due to its balance of accuracy and computational cost.

DFT calculations on related perfluorinated compounds, such as perfluoroalkyl ether carboxylic acids (PFECAs) and other perfluorinated ethers, have been employed to study their degradation mechanisms and electronic properties. digitellinc.commdpi.com For instance, studies on the degradation of PFSA polymer side chains containing ether linkages have utilized DFT to map out potential energy profiles of reactions with hydroxyl radicals. mdpi.com Similar approaches applied to this compound would involve optimizing its molecular geometry and calculating key electronic descriptors.

Table 1: Illustrative Data Obtainable from DFT Calculations for a Perfluorinated Ether

PropertyExample Value (from related compounds)Significance for this compound
HOMO-LUMO Gap 7-9 eVIndicates chemical reactivity and electronic transition energies.
Mulliken Atomic Charges C: +0.4 to +0.6, F: -0.2 to -0.3, O: -0.4 to -0.5Reveals the distribution of electron density and sites susceptible to nucleophilic or electrophilic attack.
C-F Bond Dissociation Energy ~110-120 kcal/molA measure of the bond strength, crucial for understanding thermal and chemical stability.
C-O Bond Dissociation Energy ~80-90 kcal/molIndicates the relative weakness of the ether linkage compared to C-F bonds, a potential site for degradation.

Note: The values in this table are representative examples from studies on other perfluorinated ethers and are intended to illustrate the type of data generated by DFT calculations.

DFT studies on other perfluorinated compounds have shown that the introduction of ether oxygens can influence the molecule's electronic properties and degradation pathways. nih.gov For this compound, DFT could be used to investigate the impact of the cyclic ether structure on its stability and reactivity, providing insights into its environmental persistence. nih.govacs.org

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods are another class of quantum chemical calculations that solve the electronic structure of molecules from first principles, without empirical parameters. ibm.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though often at a higher computational expense than DFT.

Molecular Dynamics Simulations for Solvation Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. mdpi.com By simulating the motions of atoms and molecules over time, MD can provide insights into solvation processes, intermolecular forces, and the macroscopic properties of materials. nih.gov

Development of Intermolecular Potential Models

While a specific force field for this compound may not be publicly available, its development would follow established protocols. This typically involves using quantum chemical calculations (DFT or ab initio) to determine partial atomic charges and torsional potentials for the molecule. These parameters are then integrated into existing force fields like the General Amber Force Field (GAFF) or Optimized Potentials for Liquid Simulations (OPLS). This re-parameterization ensures that the force field accurately reproduces the molecule's conformational energies and intermolecular interaction profiles. nih.gov

Simulation of Gas Solubility in this compound

Perfluorinated liquids are known for their high gas solubility, a property that makes them interesting for various applications. scbt.com MD simulations can be used to investigate the molecular-level details of gas solubility.

Simulations of gas molecules (e.g., O₂, N₂, CO₂) in a simulation box containing liquid this compound would allow for the calculation of the free energy of solvation. This, in turn, can be used to predict the solubility of different gases in the liquid. While specific simulations on this compound are not available, studies on other perfluorinated liquids have shown that their high gas solubility is related to the weak intermolecular forces and the presence of small cavities in the liquid structure. strath.ac.uk MD simulations could elucidate the role of the cyclic ether structure and the perfluorobutyl side chain of this compound in creating a favorable environment for gas dissolution.

Table 2: Potential Data from MD Simulations of Gas Solubility

Simulation OutputDescriptionRelevance to Gas Solubility
Radial Distribution Function (g(r)) Describes the probability of finding a gas molecule at a certain distance from a solvent molecule.Reveals the local structuring of the solvent around the gas molecule.
Free Energy of Solvation (ΔG_solv) The change in free energy when a gas molecule is transferred from the gas phase to the liquid.Directly related to the solubility of the gas in the liquid.
Diffusion Coefficient A measure of how quickly the gas molecules move through the liquid.Provides insight into the transport properties of the dissolved gas.

Conformational Analysis and Ring Pucker Dynamics

The three-dimensional shape of a molecule is not static, and for a molecule like this compound, which contains a five-membered ring, conformational flexibility is an important characteristic.

The tetrahydrofuran (B95107) ring is not planar and exists in a continuous series of puckered conformations, typically described by two main forms: the envelope and the twist. The presence of bulky and highly electronegative fluorine atoms and a perfluorobutyl group will significantly influence the energy landscape of these conformations. nih.gov

Computational methods, particularly DFT and ab initio calculations, are essential for mapping the potential energy surface of the ring pucker. By systematically varying the dihedral angles of the ring, a pseudorotational wheel can be constructed, showing the energy of each conformation. This analysis would reveal the most stable conformations of the this compound ring and the energy barriers between them. While specific studies on this molecule are lacking, research on other substituted furanose rings provides a methodological framework for such an investigation. acs.org This knowledge is crucial for understanding how the molecule's shape affects its physical properties and its interactions with biological systems or material surfaces.

Theoretical Prediction of Reactivity and Transition States

The theoretical prediction of chemical reactivity for a molecule like this compound heavily relies on computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD). nih.gov These methods are crucial for understanding the behavior of PFAS compounds, which are known for their exceptional chemical and thermal stability. nih.gov

Reactivity Descriptors: Conceptual DFT is a powerful tool for predicting chemical reactivity. It utilizes global reactivity descriptors, which can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These descriptors include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity (ω): A measure of the molecule's ability to accept electrons.

Electrodonating Power (ω⁻): Indicates the capacity to donate charge.

Electroaccepting Power (ω⁺): Indicates the capacity to accept charge.

Net Electrophilicity (Δω±): The balance between electroaccepting and electrodonating power. scirp.org

For a highly fluorinated and stable compound like this compound, one would anticipate a high chemical hardness and low reactivity under normal conditions. The strong carbon-fluorine bonds contribute significantly to this stability.

Transition State Analysis: Predicting the pathways of potential reactions involves locating the transition state structures on the potential energy surface. Computational methods can model the geometry and energy of these transient structures. For a saturated cyclic ether like this compound, reactions might involve ring-opening or substitution, likely requiring significant energy input to overcome the activation barrier. The stability of perfluoro-n-alkane chains has been modeled using ab initio molecular orbital theory, which shows that helical structures can be more stable for longer chains. researchgate.net This structural preference could influence the reactivity and transition state geometries of the perfluorobutyl side chain.

Computational studies on other PFAS have used DFT to provide molecular insights into reaction mechanisms, though these calculations can be computationally expensive. nih.gov The integration of DFT with MD simulations offers a promising approach to predict the behavior of these compounds in various environments. nih.gov

Solvatochromic Studies and Spectral Polarity Index Calculations

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon is used to determine empirical scales of solvent polarity. researchgate.net While specific solvatochromic studies on this compound are not readily found, its properties as a solvent can be inferred from its structure and comparison with other fluorinated liquids.

Perfluorinated compounds are known for being chemically inert and having low polarity. This compound is used as a reaction medium, notably for its substantial capacity to dissolve molecular oxygen. scbt.com Its physical state is a colorless liquid at room temperature. tcichemicals.com

Spectral Polarity: The polarity of a solvent can be quantified using solvatochromic dyes. These dyes exhibit shifts in their UV-visible absorption or fluorescence spectra depending on the polarity of the solvent. researchgate.net The Lippert-Mataga equation is often used to relate the Stokes shift (the difference between the absorption and emission maxima) to the solvent's polarity and refractive index. mdpi.com

A hypothetical solvatochromic study involving this compound would likely classify it as a non-polar, weakly interacting solvent. This is due to the high electronegativity of the fluorine atoms, which creates a non-polar exterior.

Spectral Polarity Index: A spectral polarity index could be determined by measuring the spectral shift of a standard probe dye in this compound. However, given its properties, it is expected to have a very low value on most polarity scales. The Kamlet-Taft parameters, which separate solvent effects into hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π), would likely show negligible α and β values and a low π value for this compound. sapub.org

Computational approaches can also predict solvent effects. For instance, calculations on other PFAS have shown that including implicit solvation models often yields results that are less accurate than gas-phase calculations for predicting properties like NMR shifts, which may be due to the unique electronic nature of fluorine. researchgate.net

Role in Advanced Chemical Methodologies and Processes: Fluorous Chemistry Applications

Perfluoro-2-butyltetrahydrofuran (B80474) as a Fluorous Solvent in Biphasic Systems

This compound is a key component in creating fluorous biphasic systems (FBS), which typically consist of a fluorous phase and a conventional organic solvent phase. tcichemicals.com A critical feature of many fluorous biphasic systems is that while they are immiscible at room temperature, they can become a single homogeneous phase upon heating. tcichemicals.com This temperature-dependent miscibility is ingeniously exploited in chemical synthesis. Reactants and a fluorous-tagged catalyst can be brought together in a homogeneous solution at elevated temperatures to allow the reaction to proceed efficiently. Upon cooling, the system reverts to two phases, with the organic products in the organic layer and the fluorous catalyst sequestered in the fluorous layer, such as this compound. tcichemicals.com

Facilitation of Product Separation and Catalyst Recovery

A primary advantage of employing this compound in a fluorous biphasic system is the streamlined separation of products from the catalyst. tcichemicals.com After a reaction is completed and the system has cooled to a biphasic state, the product, residing in the organic phase, can be easily separated from the fluorous phase containing the catalyst by simple decantation. tcichemicals.comraineslab.com This method circumvents the need for more complex purification techniques like chromatography.

The catalyst, now isolated in the this compound phase, can be readily recovered and reused for subsequent reaction cycles. tcichemicals.com This is particularly advantageous for reactions that employ expensive and precious metal catalysts. The ability to efficiently recycle the catalyst not only reduces costs but also aligns with the principles of green chemistry by minimizing waste. For instance, in a biphasic system, a catalyst can be washed and reused multiple times without significant loss of activity. nih.gov

A practical example involves the synthesis of carboxylic esters from methacrylic acid and decanol (B1663958) using p-toluenesulfonic acid as a catalyst in this compound. tcichemicals.com Upon heating, the reactants and catalyst dissolve in the fluorous solvent. As the reaction proceeds, the generated water, being insoluble, separates out. When cooled, the desired carboxylic ester is easily separated from the catalyst-containing fluorous phase. tcichemicals.com

Enhancement of Reaction Rates in Specific Organic Transformations

The unique properties of fluorous solvents like this compound can lead to an enhancement of reaction rates in certain organic transformations. This acceleration can be attributed to several factors, including the "fluorophobic" effect, where the exclusion of non-fluorinated reactants from the fluorous phase can increase their effective concentration at the interface or within the organic phase. In some cases, the high gas solubility of fluorous solvents can also be beneficial for reactions involving gaseous reagents. tcichemicals.com For example, hydroformylation reactions using triaryl-phosphines and -phosphites with fluorous ponytails in fluorous solvents have demonstrated high reaction rates. nih.gov

Application in Alkene Metathesis and Ring-Closing Metathesis

Alkene metathesis, a powerful carbon-carbon double bond forming reaction, has benefited from the application of fluorous chemistry. acs.orgsigmaaldrich.com Ring-closing metathesis (RCM), an intramolecular variant, is widely used for synthesizing cyclic compounds. harvard.eduresearchgate.net The catalysts for these reactions, often based on ruthenium or molybdenum, can be expensive and leave trace metal impurities in the product. researchgate.net

By tagging these metathesis catalysts with fluorous ponytails, they become highly soluble in fluorous solvents like this compound. This allows for their efficient separation and recycling using a fluorous biphasic system, similar to the general principle described above. raineslab.commdpi.com While specific studies detailing the use of this compound in RCM are not abundant, the use of other fluorous solvents like benzotrifluoride (B45747) has proven effective, suggesting the applicability of the broader class of fluorous solvents. tdl.org The use of fluorous solvents in these reactions provides a pathway to cleaner products and more sustainable catalytic processes. raineslab.comtdl.org

Table 1: Comparison of Solvents in Ring-Closing Metathesis of Diethyl 2,2-diallylmalonate
SolventCatalystRate Constant (k x 10-3 s-1)Conversion (20 min)Conversion (24 h)
Benzotrifluoride (BTF)G10.4343%99%
Dichloromethane (DCM)G10.2326%99%
Benzotrifluoride (BTF)G22.5090%99%
Dichloromethane (DCM)G22.5092%99%
Benzotrifluoride (BTF)HG22.6091%99%
Dichloromethane (DCM)HG22.2088%99%
Data adapted from a study on the use of benzotrifluoride as a medium for RCM, demonstrating the viability of fluorinated solvents in these reactions. tdl.org

Use in Diels-Alder Reactions for Rate Acceleration

The Diels-Alder reaction, a [4+2] cycloaddition to form six-membered rings, can also be influenced by the choice of solvent. rsc.orgrsc.org The use of fluorinated solvents can lead to a phenomenon known as "fluorophobic acceleration". kuleuven.be This effect is thought to arise from the unfavorable interaction between non-fluorinated reactants and the fluorous solvent, which can force the reactants together, thereby increasing the frequency of effective collisions and accelerating the reaction rate. mdpi.com

While the reaction kinetics are complex and depend on various factors, including the specific diene, dienophile, and solvent system, the solvophobicity of the medium is a key factor in influencing the reaction rate. kuleuven.bemasterorganicchemistry.com The use of fluorous alcohols in aqueous mixtures has been shown to accelerate Diels-Alder reactions, and similar principles apply to fluorous solvents like this compound in biphasic systems.

Development of Fluorous Biphase Catalysis (FBC)

The concept of Fluorous Biphase Catalysis (FBC) is a direct application of the principles of fluorous chemistry, where a catalyst is modified with a fluorous tag to confine it to a fluorous solvent phase, such as this compound. tcichemicals.com This strategy aims to combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy catalyst separation and recycling). tcichemicals.com

Design and Synthesis of Fluorous Catalysts Employing this compound Media

The design of effective fluorous catalysts is central to FBC. This involves attaching perfluoroalkyl chains, often referred to as "fluorous ponytails," to a catalytically active molecule. tcichemicals.com The length and number of these fluorous tags are crucial for ensuring high solubility in the fluorous phase and low solubility in the organic phase, which is essential for efficient recovery.

The synthesis and application of these fluorous catalysts are often carried out in a fluorous biphasic system where this compound can serve as the fluorous medium. For example, fluorous-tagged phosphine (B1218219) ligands have been synthesized for use in transition metal-catalyzed reactions like hydroformylation, which can be conducted in a fluorous biphasic system to facilitate catalyst recycling. tcichemicals.comnih.gov Similarly, fluorous versions of catalysts for other reactions, such as oxidations and carbon-carbon bond-forming reactions, have been developed for use in these systems.

Thermomorphic Fluorous Systems for Catalyst Recycling

Thermomorphic fluorous systems represent a greener approach to homogeneous catalysis by enabling the recovery and recycling of expensive and often toxic catalysts. These systems typically consist of a fluorous solvent, like this compound, and a conventional organic solvent. At ambient temperature, the two solvents form a biphasic mixture, with the fluorous-tagged catalyst residing exclusively in the fluorous phase.

The process of catalyst recycling in a thermomorphic system can be summarized as follows:

Homogeneous Reaction: Upon heating, the fluorous and organic phases become a single, homogeneous phase. This allows the reactants in the organic phase to interact efficiently with the catalyst, leading to a high reaction rate characteristic of homogeneous catalysis.

Phase Separation: After the reaction is complete, the mixture is cooled down. This temperature drop causes the system to revert to its biphasic state.

Catalyst and Product Separation: The product, being organic in nature, remains in the organic phase, while the fluorous-tagged catalyst is sequestered back into the fluorous phase, which includes this compound.

While the concept is well-established, specific documented examples detailing the use of this compound in thermomorphic catalyst recycling are still emerging in publicly available literature. However, its properties align perfectly with the requirements for a fluorous solvent in such systems.

This compound in Fluorous Liquid-Liquid Extraction (FLLE)

Fluorous Liquid-Liquid Extraction (FLLE) is a powerful separation technique that relies on the partitioning of fluorous-tagged molecules between a fluorous solvent and a conventional organic or aqueous solvent. This compound serves as an excellent fluorous phase for this purpose.

The principle of FLLE is straightforward: a reaction mixture containing a fluorous-tagged catalyst or product is mixed with a fluorous solvent like PBTF and an immiscible organic solvent. Due to the high affinity of the perfluorinated "ponytail" for the fluorous solvent, the tagged molecule is selectively extracted into the PBTF phase, leaving the non-fluorous components in the organic phase. This allows for a clean and efficient separation, often superior to traditional methods like chromatography.

Table 1: Illustrative Example of FLLE for Catalyst Recovery

StepDescriptionPhase 1 (Organic)Phase 2 (Fluorous - PBTF)
1. Reaction A reaction is carried out in an organic solvent using a fluorous-tagged catalyst.Product, Unreacted Substrates-
2. Extraction The reaction mixture is combined with PBTF and shaken.Product, Unreacted SubstratesFluorous-tagged Catalyst
3. Separation The two immiscible layers are allowed to separate and are then physically separated.Purified Product StreamCatalyst ready for recycling

This technique is particularly advantageous for parallel synthesis and high-throughput screening, where rapid and efficient purification is essential. The use of this compound in FLLE offers a practical solution for the recovery of valuable catalysts and the purification of complex reaction mixtures.

This compound as a Medium for Specialized Synthetic Reactions

Beyond its role in separation technologies, this compound is also utilized as a reaction medium for specialized synthetic transformations. Its chemical inertness prevents it from interfering with sensitive reagents, and its ability to dissolve certain reactants can lead to unique reactivity and selectivity.

One notable application is in esterification reactions. For instance, Zhu and coworkers reported the synthesis of carboxylic esters from methacrylic acid and decanol using p-toluenesulfonic acid as a catalyst in this compound. carlroth.com In this system, the reactants and the catalyst dissolve in PBTF upon heating, allowing the reaction to proceed. A key advantage is that the water generated during the esterification is insoluble in the fluorous medium. Upon cooling, a three-phase system is formed: the desired ester product, the aqueous phase, and the fluorous phase containing the catalyst. This facilitates a simple separation of the product.

Table 2: Esterification of Methacrylic Acid in this compound

ReactantsCatalystSolventTemperatureOutcome
Methacrylic Acid, Decanolp-Toluenesulfonic AcidThis compoundHeatingFormation of decyl methacrylate (B99206) with easy separation of product, water, and catalyst. carlroth.com

Furthermore, this compound possesses a substantial capacity to solubilize molecular oxygen, a property that makes it a promising medium for oxidation reactions. scbt.com While specific, detailed research on a wide range of oxidation reactions in PBTF is an area of ongoing investigation, its high oxygen solubility suggests significant potential for facilitating aerobic oxidations, which are considered green chemical processes as they utilize air as the oxidant. The use of PBTF in such reactions could enhance reaction rates and improve safety by maintaining a controlled concentration of dissolved oxygen.

Applications in Materials Science and Engineering Research

Perfluoro-2-butyltetrahydrofuran (B80474) as a Solvent for Polymer Processing and Coating

This compound, commercially known as FC-75, serves as a valuable solvent in the processing and coating of high-performance fluoropolymers. Its utility is particularly notable in the handling of amorphous fluoropolymers that are often intractable in common solvents.

Research has demonstrated the efficacy of this compound in the fabrication of films and coatings from amorphous copolymers of perfluoro-2,2-dimethyl-1,3-dioxole (PDD). google.com These copolymers, when combined with comonomers such as tetrafluoroethylene (B6358150) (TFE), exhibit a range of desirable properties including high glass transition temperatures, excellent optical clarity, and low refractive indices. google.com

The process of solvent casting is a key technique enabled by the use of this compound. In this method, the amorphous copolymer is dissolved in the solvent to create a solution that can then be cast onto a substrate. Subsequent evaporation of the solvent leaves behind a uniform, thin film of the fluoropolymer. google.com This method is particularly advantageous for creating coatings on various substrates, including those intended for electronic applications or as protective layers. For instance, PDD homopolymer, which can be challenging to melt-fabricate, can be cast from a this compound solution to form films. google.com

The ability to dissolve these advanced polymers at room temperature simplifies the manufacturing process and avoids thermal degradation that can occur at the high temperatures required for melt processing. google.com This makes this compound a critical enabler for the practical application of these high-performance amorphous fluoropolymers in fields such as optics and electronics. google.com

The dissolution of fluoropolymers in a suitable solvent is a critical first step for many processing techniques, including film casting, membrane formation, and the preparation of coatings. This compound has been identified as an effective solvent for a range of amorphous fluoropolymers.

The amount of fluoropolymer that can be dissolved in this compound can vary significantly, generally ranging from 1% to 50% by weight, depending on the specific properties of the polymer and the solvent system. More typically, concentrations between 1% and 25% by weight are utilized. For example, some studies have employed 2 wt% solutions of perfluorodioxole copolymers in fluorinated solvents for film casting.

One of the key advantages of using this compound is its ability to dissolve certain fluoropolymers at ambient temperatures. This is in contrast to other solvent systems that may require elevated temperatures to achieve dissolution, which can be less desirable from a processing and energy consumption standpoint. Amorphous copolymers of perfluoro-2,2-dimethyl-1,3-dioxole with various fluoro comonomers are notably soluble in this compound at room temperature. google.com This property facilitates easier and more versatile processing routes for these advanced materials.

Table 1: Dissolution of Fluoropolymers in this compound

Fluoropolymer TypeDissolution ConditionApplication
Amorphous copolymers of perfluoro-2,2-dimethyl-1,3-dioxoleRoom TemperatureFilm and coating fabrication google.com
PDD homopolymerRoom TemperatureSolvent casting of films google.com

Integration into Specialty Fluids for Chemical Engineering Systems

The robust chemical nature and thermal stability of this compound make it a candidate for inclusion in specialty fluids designed for demanding chemical engineering applications.

Perfluorinated compounds, including cyclic ethers like this compound, are investigated for their potential as heat transfer fluids due to their inherent chemical inertness and thermal stability, which are critical for long-term reliability in industrial processes. Research into the thermodynamic properties of this compound provides foundational data for its assessment in heat transfer applications.

Studies have been conducted to determine key physical and thermal properties, although it is noted that some of the early research was performed on a mixture of isomers. The data generated from these studies, such as heat capacity, vapor pressure, and P-V-T (Pressure-Volume-Temperature) relationships, are essential for engineering calculations and the design of heat transfer systems. While specific performance data in heat transfer circuits is beyond the scope of this section, the fundamental thermodynamic properties are the scientific basis for considering its use in such applications.

Fluorinated liquids are widely recognized for their excellent dielectric properties, including high dielectric strength, low dielectric constant, and high volume resistivity, making them suitable for use as dielectric fluids or "electronic coolants." These properties are crucial for applications in transformers, capacitors, and as cooling media for high-performance electronics where electrical insulation is as important as heat dissipation.

While specific dielectric property data for this compound is not extensively detailed in publicly available research, the properties of amorphous fluoropolymers soluble in it provide some insight. Copolymers of PDD, which are processed using this compound, are noted for their excellent dielectric properties and low dielectric constants. google.comfluorine1.com For instance, a copolymer-copper laminate created using these materials exhibited a dielectric constant of 2.3 at 1 MHz. fluorine1.com This suggests that the solvent itself, being a perfluorinated compound, would possess favorable dielectric characteristics. The fundamental structure of this compound, being fully fluorinated, is indicative of low polarizability, which is a key determinant of a low dielectric constant and high dielectric strength. wikipedia.org

Table 2: General Dielectric Properties of Fluorinated Compounds

PropertyTypical Value Range for Fluorinated FluidsSignificance in Electronic Applications
Dielectric Constant< 2.5Reduces capacitive coupling between conductors.
Dielectric Strength> 35 kV/2.5 mmPrevents electrical arcing between components.
Volume Resistivity> 10^14 ohm-cmMinimizes leakage currents.

Plasma Polymerization for Surface Modification and Novel Film Development

Plasma polymerization of fluorinated monomers is a versatile technique for creating thin, highly cross-linked, and chemically inert films on a variety of substrates. This compound has been a subject of research in this area as a precursor for depositing fluoropolymer films.

In these processes, the monomer vapor is introduced into a plasma environment where it is fragmented and activated, leading to the deposition of a polymer film on a substrate. The properties of the resulting film are highly dependent on the plasma conditions, such as power, pressure, and monomer flow rate.

Research has shown that this compound can be used in plasma polymerization to create fluorocarbon films. mst.edu Studies have investigated the deposition rates of films from a this compound monomer under various plasma conditions, including different monomer flow rates and discharge wattages, over a range of substrate temperatures. mst.edu The kinetics of this process have been modeled to understand the relationship between the deposition rate and the mass flow rate of the monomer. mst.edu

Furthermore, the structure of the resulting polymer can be controlled by the plasma parameters. For instance, research on the plasma polymerization of various perfluorocarbon monomers has indicated that monomers with a high initial content of -CF2- groups, such as this compound, can lead to films with a higher incorporation of these groups. This allows for the tailoring of surface properties, such as hydrophobicity and surface energy.

Table 3: Investigated Parameters in Plasma Polymerization of this compound

ParameterRange/Conditions InvestigatedObserved Effect
Monomer Flow RateVariedInfluences polymer deposition rate mst.edu
Discharge WattageVariedAffects polymer deposition rate mst.edu
Substrate Temperature-50 to 80 °CInfluences the temperature-dependence coefficient of deposition mst.edu

Control of Film Composition and Morphology

The chemical composition and physical morphology of films deposited from PFBTHF can be precisely controlled by manipulating the plasma process parameters. Key variables include the monomer flow rate, discharge power (wattage), and substrate temperature. mst.edu These parameters influence the competing mechanisms of polymer deposition and etching that occur simultaneously within the plasma environment. mdpi.commdpi.com

A systematic study on the plasma polymerization of several monomers, including PFBTHF, investigated the effect of substrate temperature on the polymer deposition rate over a range of -50 to 80 °C. mst.edu The research found that the specific deposition rate could be described by the equation:

k₀ = A * e^(-b*t)

Where:

k₀ is the specific deposition rate (deposition rate divided by the mass flow rate).

A is a pre-exponential factor.

b is the temperature-dependence coefficient.

t is the substrate temperature.

Crucially, the study revealed that the temperature-dependence coefficient, 'b', was not primarily dependent on the condensability of the monomer but on the chemical family of the monomer (perfluorocarbons vs. hydrocarbons). mst.edu The pre-exponential factor 'A' was found to be dependent on the specific domains of plasma polymerization. mst.edu

Parameter Influence on Deposition Process Research Finding
Substrate Temperature Affects the specific deposition rate.The temperature-dependence coefficient ('b') is largely dependent on the monomer group (perfluorocarbons vs. hydrocarbons), not its condensability. mst.edu
Monomer Flow Rate Influences the amount of precursor material available for polymerization.The specific deposition rate (k₀) is normalized by the mass flow rate. mst.edu
Discharge Wattage (Power) Controls the generation of reactive species and can induce etching.Deposition rates may first increase with power and then decrease as etching mechanisms become more prominent. mdpi.com

Research on Perfluorocarbon Emulsions for Specialized Applications

Perfluorocarbon emulsions (PFCEs) are stable mixtures of tiny perfluorocarbon droplets, such as those made from PFBTHF, suspended in water. A primary driver for research into these emulsions is their remarkable capacity to dissolve and transport gases, particularly oxygen. scbt.comnih.gov This property makes them subjects of investigation for a variety of specialized applications.

A critical factor in the utility of these emulsions is their stability and the efficiency with which they can be prepared. capes.gov.br Research has explored how to optimize the emulsification process. One study investigated the effect of preparation temperature on the emulsification efficiency of perfluoro-3-butyltetrahydrofuran (an isomer often found in commercial FC-75) using polyoxyethylene (POE) oleyl ether surfactants. nih.gov

The study found that the emulsification efficiency was highest when the emulsion was prepared at a temperature where the surfactant was undergoing a lamellar-to-isotropic phase transition. nih.gov This highlights that the physical state of the surfactant during the low-shear mixing process is a critical parameter for creating effective and stable emulsions. The volume of separated perfluorocarbon after centrifugation was used as the measure of emulsification efficiency. nih.gov

Variable Description Key Finding
Perfluorocarbon Perfluoro-3-butyltetrahydrofuran (FC-75)Subject of emulsification.
Emulsifier Polyoxyethylene (POE) oleyl ether surfactantsUsed in a range of HLB values from 7.5 to 9.5. nih.gov
Emulsification Method Paddle mixing (low-shear)Method used to prepare the oil-in-water emulsions. nih.gov
Preparation Temperature Varied to study its effect on surfactant phase and efficiency.Emulsions prepared at the lamellar-to-isotropic (Lα → L3) surfactant phase transition temperature showed the best emulsification efficiency. nih.gov

Environmental Chemistry and Degradation Research of Perfluoro 2 Butyltetrahydrofuran

Environmental Persistence and Recalcitrance

Perfluoro-2-butyltetrahydrofuran (B80474) is characterized by its high degree of environmental persistence, a feature common to many perfluorinated compounds. This recalcitrance stems from the strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. Safety Data Sheets for this compound indicate that it is not readily biodegradable and may cause long-term adverse effects in the environment, which is consistent with the behavior of persistent, bioaccumulative, and toxic (PBT) substances. synquestlabs.comcarlroth.com The fully fluorinated structure of this compound makes it highly resistant to natural degradation processes.

Resistance to Hydrolysis

Interactive Data Table: Hydrolytic Stability of this compound

Parameter Value Source
Stability to Hydrolysis 0.005 mg/ml max acs.org

This low value suggests a very slow rate of hydrolysis under normal environmental conditions. Generally, perfluorinated compounds are exceptionally resistant to abiotic hydrolysis under environmentally relevant pH conditions. mit.eduresearchgate.netitrcweb.org For instance, studies on perfluorooctanoic acid (PFOA) have shown no significant degradation via hydrolysis over extended periods at various pH levels. kyoto-u.ac.jp The stability of the C-F bond and the steric hindrance provided by the fluorine atoms protect the molecule from hydrolytic cleavage.

Resistance to Microbial Degradation

This compound is highly resistant to microbial degradation. A Safety Data Sheet for the compound explicitly states that it is "not readily biodegradable". synquestlabs.com This resistance is a hallmark of many PFAS, which are often referred to as "forever chemicals" due to their persistence. europa.eudtic.mil

The reasons for this recalcitrance are multifaceted. The strong C-F bonds are difficult for microbial enzymes to break. Furthermore, the fluorine atoms create a protective shield around the carbon backbone, preventing enzymatic attack. synquestlabs.com Even when degradation of some polyfluorinated compounds occurs, the release of fluoride (B91410) ions can be toxic to microorganisms, potentially inhibiting further breakdown. europa.eu While some research has shown that the ether bond in certain polyfluoroalkyl ether substances can be a point of microbial attack, this is often dependent on the presence of non-fluorinated carbon atoms adjacent to the ether linkage, which are absent in the perfluorinated structure of this compound. nih.govssl-images-amazon.com Studies on the anaerobic biotransformation of other ether PFAS have shown that degradation is possible but often requires specific conditions and microbial communities, and typically involves dechlorination or O-dealkylation at non-fluorinated sites. nih.gov

Transport and Distribution Mechanisms in Environmental Compartments

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which are characteristic of perfluorinated compounds.

Atmospheric Fate and Lifetime Studies

Due to its volatility, the atmosphere is a potential transport pathway for this compound. A 1993 study at the Massachusetts Institute of Technology investigated the chemical reactivity of twenty-two fluorocarbons, including this compound, with hydroxyl (OH) radicals and singlet oxygen atoms (O(1D)) to estimate their atmospheric lifetimes. mit.edu The study concluded that many of the perfluorinated compounds investigated were essentially non-reactive with OH radicals, which is the primary atmospheric oxidant responsible for the breakdown of many organic compounds in the troposphere. mit.edu While specific kinetic data for the reaction of this compound with OH radicals are not detailed in the available literature, its perfluorinated nature suggests a very slow reaction rate and consequently a long atmospheric lifetime. mit.edu This long lifetime would allow for long-range atmospheric transport, a phenomenon observed for other persistent PFAS. enviro.wikiny.gov

Soil Mobility and Adsorption Characteristics

The mobility of this compound in soil is a key factor in determining its potential to reach groundwater. However, specific data on its soil adsorption characteristics are limited. Technical data sheets for the compound state that the soil adsorption coefficient (Koc) is "No data available". synquestlabs.com

In the absence of specific data, the expected behavior can be inferred from the properties of similar perfluorinated compounds. The transport of PFAS in soil is complex and influenced by factors such as the amount of organic carbon, clay content, and the presence of other minerals like iron oxides in the soil. geosyntec.com While the hydrophobic perfluorinated "tail" of many PFAS suggests strong sorption to organic matter, their behavior is more nuanced. Some studies have shown that both hydrophobic and electrostatic interactions govern the sorption of PFAS to soil. nih.gov For a non-ionic, perfluorinated cyclic ether like this compound, it is anticipated to have low water solubility and be relatively hydrophobic, which would suggest a tendency to associate with the solid phase in soil. However, without experimental data, its actual mobility remains unquantified.

Analytical Methodologies for Environmental Monitoring (Detection and Quantification)

The detection and quantification of this compound and other per- and polyfluoroalkyl substances (PFAS) in environmental matrices present significant analytical challenges due to their low concentrations, the complexity of environmental samples, and potential for sample contamination. Chromatographic methods, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the gold standard for the analysis of a wide range of PFAS, including perfluorinated ethers. mdpi.commdpi.com

Standardized methods, such as U.S. EPA Method 537.1 and Method 533, have been developed for the analysis of specific PFAS in drinking water. mdpi.com While these methods initially focused on legacy long-chain perfluoroalkyl acids (PFAAs), newer versions and non-standardized laboratory-developed methods are continuously expanding the list of target analytes to include emerging PFAS like perfluorinated ethers. mdpi.comnih.gov

Sample preparation is a critical step for concentrating the analytes and removing matrix interferences. Solid-phase extraction (SPE) is the most common technique used for aqueous samples. mdpi.comnih.gov For perfluorinated ethers and other polar PFAS, the choice of sorbent material is crucial. Weak anion exchange (WAX) polymeric cartridges have shown better recovery rates for short-chain and more polar PFAS compared to other sorbents like hydrophilic-lipophilic balanced (HLB) sorbents. mdpi.com

High-resolution mass spectrometry (HRMS) is also increasingly used in non-targeted analysis to identify novel and emerging PFAS in the environment, which could be instrumental in identifying the presence of compounds like this compound and its potential degradation products in environmental samples. researchgate.net

Table 1: Analytical Techniques for PFAS Monitoring

TechniquePrincipleApplicability to Perfluorinated EthersTypical Limits of Detection (LOD)Reference
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates compounds based on their affinity for a stationary phase, followed by detection based on mass-to-charge ratio. It is the most widely used method for targeted PFAS analysis.Highly suitable. Can be optimized for the specific polarity and mass of perfluorinated ethers.Low ng/L to pg/L range in water. nih.gov mdpi.commdpi.comnih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC)An advancement of HPLC using smaller particle sizes in the column, leading to higher resolution, sensitivity, and faster analysis times.Offers improved separation and lower detection limits compared to traditional HPLC. mdpi.comOften provides the best LODs for many PFAS analytes. mdpi.com mdpi.commdpi.com
High-Resolution Mass Spectrometry (HRMS)Measures mass with high accuracy, enabling the identification of unknown compounds (non-targeted analysis) by determining their elemental formula.Useful for identifying and confirming the presence of specific perfluorinated ethers and other emerging PFAS not included in standard targeted methods. researchgate.netDependent on instrumentation and matrix, but generally in the low ng/L range. researchgate.netnih.gov
Solid-Phase Extraction (SPE)A sample preparation technique used to concentrate PFAS from large volume samples and remove interfering substances.Essential for pre-concentrating samples. Weak Anion Exchange (WAX) cartridges are often preferred for retaining a broad range of PFAS, including polar ethers. mdpi.comNot an analytical technique itself, but enables lower detection limits for the subsequent analysis. mdpi.comnih.gov

Assessment within the Broader Context of Per- and Polyfluoroalkyl Substances (PFAS) Research

This compound is classified as a cyclic perfluorinated ether. As a member of the vast family of per- and polyfluoroalkyl substances (PFAS), it shares the defining characteristic of a structure containing extremely strong carbon-fluorine (C-F) bonds. rsc.orgnih.gov This bond strength makes PFAS, including ethers like this compound, highly resistant to chemical, thermal, and biological degradation, leading to their designation as "forever chemicals." nih.govyoutube.com

The field of PFAS research has historically focused on long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), such as PFOA and PFOS. researchgate.net Following the phase-out of these legacy compounds due to concerns about their environmental persistence, bioaccumulation, and toxicity, a new generation of alternative PFAS has been introduced into commerce. youtube.comyoutube.com this compound, used in applications such as the heat transfer fluid Fluorinert FC-75, falls into this category of emerging and alternative PFAS. scbt.comfishersci.co.uk

While the environmental fate and toxicological profiles of many of these alternative compounds are less understood than their predecessors, their structural similarity raises concerns. youtube.comnih.gov Perfluorinated ethers are generally expected to be environmentally persistent. Their mobility and potential for bioaccumulation can vary depending on their specific structure, though many PFAS are known to be mobile in water, which can lead to the contamination of drinking water sources. nih.govnih.gov The increasing detection of various perfluorinated ethers in the environment underscores the need to include them in monitoring programs and to research their potential impacts on ecosystems and human health. acs.org

Future Research Directions and Unresolved Challenges

Exploration of Novel Synthetic Pathways to Perfluoro-2-butyltetrahydrofuran (B80474)

The primary industrial method for producing perfluorinated compounds, including ethers like this compound, is the Simons electrochemical fluorination (ECF) process. wikipedia.orgresearchgate.net This process involves the electrolysis of an organic compound, in this case, likely 2-butyltetrahydrofuran (B94675), in anhydrous hydrogen fluoride (B91410). wikipedia.org While effective, the Simons process is known for its harsh conditions and can sometimes result in low yields and a mixture of products. wikipedia.orgelectrochem.org

Future research should focus on developing more selective and efficient synthetic routes. This could involve exploring alternative fluorination reagents and catalytic systems that operate under milder conditions. The development of such methods would not only improve the yield and purity of this compound but also align with the principles of green chemistry by reducing energy consumption and waste generation. A scalable and straightforward synthesis is crucial for enabling more detailed studies of its properties and applications. nih.gov

Deeper Understanding of Reactivity in Extreme Chemical Conditions

Perfluorinated compounds are renowned for their high thermal and chemical stability, a property attributed to the strength of the carbon-fluorine bond. rsc.org However, understanding their reactivity, or lack thereof, under extreme conditions is crucial for both their application and degradation. For perfluoroalkyl ether compounds, the ether linkage introduces a potential site for chemical attack that differs from their perfluoroalkane counterparts.

Studies on the degradation of perfluoroalkyl ether carboxylic acids (PFECAs) have shown that the ether oxygen atom can influence the bond dissociation energy of adjacent C-F bonds and that cleavage of the C-O ether bond can be a key degradation pathway. escholarship.orgacs.orgnih.gov Future research should specifically investigate the reactivity of this compound under conditions such as high temperatures, pressures, and in the presence of potent oxidizing or reducing agents. Mechanistic studies, including kinetic measurements and theoretical calculations, are needed to elucidate its degradation pathways and identify any potentially persistent breakdown products. escholarship.orgacs.orgnih.gov This knowledge is vital for developing effective destruction technologies for PFAS and for predicting the long-term stability of materials incorporating this compound.

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry and molecular modeling are powerful tools for predicting the physicochemical properties and environmental behavior of chemicals, which is particularly valuable for the vast number of PFAS compounds where experimental data is lacking. digitellinc.comuel.ac.uk For this compound, advanced computational modeling can provide significant insights.

Future research should focus on developing and applying bespoke Quantitative Structure-Property Relationship (QSPR) models specifically for perfluorinated ethers. mdpi.com These models can be trained using existing data for other PFAS to predict properties such as solubility, partitioning coefficients, and vapor pressure for this compound. digitellinc.com Furthermore, quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate its molecular structure, electronic properties, and reaction mechanisms at a fundamental level. nih.govresearchgate.net Such computational studies can help to:

Predict its interaction with different environmental media.

Guide the design of new materials with desired properties.

Screen for potential degradation pathways.

The development of a robust computational protocol for predicting properties like NMR chemical shifts could also aid in the identification and quantification of this compound and its potential isomers or degradation products in complex mixtures. researchgate.net

Development of Greener and More Sustainable Fluorous Chemistry Processes

Fluorous chemistry utilizes highly fluorinated compounds as solvents or as tags on catalysts and reagents to facilitate product separation and catalyst recycling, which is a key aspect of green chemistry. tcichemicals.comwikipedia.org this compound has been used as a fluorous solvent in organic synthesis. For instance, it has been employed in the synthesis of carboxylic esters. tcichemicals.com In such systems, the fluorous solvent, containing a fluorous-tagged catalyst, can form a separate phase from the organic reactants and products, allowing for easy separation and reuse of the catalyst and solvent. tcichemicals.comtaylorfrancis.com

Future research should aim to expand the applications of this compound in greener chemical processes. This includes:

Developing novel fluorous catalysts that are highly soluble and stable in this compound.

Exploring its use in a wider range of chemical reactions, particularly those that benefit from the high gas solubility of fluorous solvents.

Investigating temperature-dependent miscibility with organic solvents to create thermomorphic systems that allow for homogeneous reaction conditions at elevated temperatures and easy phase separation upon cooling for catalyst and solvent recycling. nih.gov

These advancements would contribute to more sustainable chemical manufacturing by minimizing waste and the use of volatile organic compounds.

Long-Term Environmental Fate and Global Transport Modeling

The environmental persistence and potential for long-range transport are significant concerns for all PFAS. rsc.orgny.gov While specific data on the environmental fate of this compound is scarce, its perfluorinated nature suggests it is likely to be highly persistent in the environment. nih.gov

Future research must focus on understanding its environmental behavior. This includes:

Partitioning and Transport: Studies are needed to determine its partitioning behavior between air, water, soil, and sediment. This data is essential for developing accurate environmental fate and transport models. ny.govafit.edu

Atmospheric and Oceanic Transport: Given that other PFAS are known to undergo long-range transport to remote regions like the Arctic, it is crucial to model the potential for global distribution of this compound. wikipedia.org

Bioaccumulation Potential: Research is required to assess its potential for bioaccumulation in organisms and biomagnification in food webs. While shorter-chain and ether-containing PFAS may exhibit different bioaccumulation patterns than long-chain PFCAs and PFSAs, this needs to be specifically evaluated. nih.gov

Global fate and transport models, informed by experimental data, will be critical for predicting environmental concentrations and assessing potential risks associated with the release of this compound.

Innovation in this compound-Based Materials and Their Chemical Properties

The unique properties of perfluorinated compounds, such as high thermal stability, chemical inertness, and low surface energy, make them attractive for a variety of material applications. researchgate.net this compound has been noted for its use as a reaction medium, a role that leverages its chemical stability and unique solvency characteristics. scbt.com

Future research should explore the development of novel materials that incorporate this compound to impart specific chemical properties. Potential areas of innovation include:

Advanced Lubricants and Heat Transfer Fluids: Its thermal stability and inertness could be advantageous in formulating high-performance lubricants and heat transfer fluids for extreme environments.

Dielectric Fluids: Perfluorinated liquids are often used as dielectric fluids in electronics due to their high dielectric strength and thermal stability. The properties of this compound for such applications warrant investigation.

Functional Coatings: Its low surface energy could be exploited in the development of hydrophobic and oleophobic coatings.

Gas Transport Media: Perfluorinated compounds have a high capacity to dissolve gases, and this compound has been specifically mentioned as a reaction medium with a substantial capacity to solubilize molecular oxygen. scbt.com This property could be explored for applications in gas transport membranes or as components of artificial blood substitutes. nih.gov

A systematic investigation into how the structure of this compound influences the bulk properties of materials will be key to unlocking its full potential in materials science.

Q & A

Q. What are the critical physical properties of Perfluoro-2-butyltetrahydrofuran (CAS 335-36-4) for experimental design?

Key properties include:

  • Density : 1.77 g/cm³ at 20°C .
  • Boiling Point : 99–107°C .
  • Refractive Index : 1.296 .
  • Solubility : Immiscible with water; compatible with organic solvents (exact miscibility data unavailable) . These properties guide solvent selection, reaction setup (e.g., biphasic systems), and purification methods like distillation.

Q. What safety protocols are essential when handling this compound in the laboratory?

  • PPE : Use impermeable gloves (tested for fluorinated compounds) and goggles during handling .
  • Ventilation : Ensure adequate airflow to avoid vapor accumulation (vapor pressure data unavailable; assume low volatility) .
  • First Aid : For skin/eye contact, rinse immediately with water; if inhaled, move to fresh air and seek medical attention .

Q. How should this compound be stored to ensure stability?

  • Store in sealed containers at ambient temperature. No special storage requirements are noted, but avoid heat sources (≥100°C) to prevent thermal decomposition .
  • Compatibility testing with storage materials (e.g., glass, PTFE) is recommended due to lack of explicit data .

Advanced Research Questions

Q. How can researchers resolve contradictions in safety guidelines for this compound storage?

Some SDS state "no special storage requirements" , while others advise avoiding heat . To reconcile:

  • Conduct thermal stability assays (e.g., TGA/DSC) to identify decomposition thresholds .
  • Cross-reference transport classifications (UN 3082, Class 9) for hazardous byproduct risks during heating .

Q. What experimental methods can determine unknown physicochemical parameters (e.g., log P, vapor pressure) for this compound?

  • Octanol-Water Partition Coefficient (log P) : Use shake-flask or HPLC methods with fluorinated solvent adjustments to account for immiscibility .
  • Vapor Pressure : Apply ebulliometry or gas saturation techniques, calibrating for high fluorocarbon stability .

Q. What analytical techniques are suitable for assessing this compound purity in synthetic applications?

  • GC-MS : Optimize column temperatures (99–107°C boiling range) and electron-capture detection for fluorinated compounds .
  • 19F NMR : Quantify purity via integration of fluorine signals, referencing internal standards like hexafluorobenzene .

Key Research Considerations

  • Ecotoxicity : Limited data suggest potential aquatic hazards; conduct Daphnia magna or algal toxicity assays for risk assessment .
  • Reactivity : No hazardous reactions reported under standard conditions, but test compatibility with strong oxidizers/radicals .
  • Data Gaps : Prioritize experimental determination of vapor pressure, biodegradability, and chronic toxicity for regulatory compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.